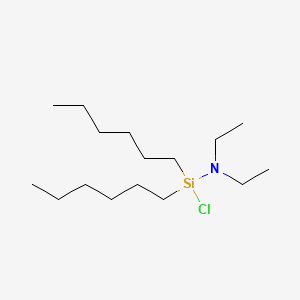

1-Chloro-N,N-diethyl-1,1-dihexylsilanamine

Description

Structure

3D Structure

Propriétés

Numéro CAS |

595604-23-2 |

|---|---|

Formule moléculaire |

C16H36ClNSi |

Poids moléculaire |

306.0 g/mol |

Nom IUPAC |

N-[chloro(dihexyl)silyl]-N-ethylethanamine |

InChI |

InChI=1S/C16H36ClNSi/c1-5-9-11-13-15-19(17,18(7-3)8-4)16-14-12-10-6-2/h5-16H2,1-4H3 |

Clé InChI |

KJPNVGXIEXMLAA-UHFFFAOYSA-N |

SMILES canonique |

CCCCCC[Si](CCCCCC)(N(CC)CC)Cl |

Origine du produit |

United States |

Advanced Synthetic Methodologies for 1 Chloro N,n Diethyl 1,1 Dihexylsilanamine

Overview of Established Routes to Chloro-Functionalized Organosilanes

The synthesis of chloro-functionalized organosilanes is a well-established field, traditionally relying on the partial reaction of organodichlorosilanes or the redistribution reactions of silanes with silicon tetrachloride. These methods, while effective, often lead to a mixture of products, necessitating complex purification procedures.

A common and fundamental approach involves the reaction of a diorganodichlorosilane with a primary or secondary amine. This reaction typically proceeds with the substitution of one chlorine atom to form the desired chloroaminosilane, with the concomitant formation of a hydrochloride salt of the amine. The general transformation can be represented as:

R₂SiCl₂ + 2 R'₂NH → R₂Si(NR'₂)Cl + R'₂NH·HCl

The stoichiometry is critical; using a two-fold excess of the amine allows the second equivalent to act as a base, sequestering the hydrogen chloride produced. Alternatively, a non-nucleophilic tertiary amine base can be employed for the same purpose. The choice of reactants, solvent, and reaction conditions plays a pivotal role in maximizing the yield of the monosubstituted product and minimizing the formation of the disubstituted bis(amino)silane.

Another established route is the dehydrogenative coupling of hydrosilanes with amines, often catalyzed by transition metal complexes. While this method is elegant in its atom economy, it typically produces aminosilanes rather than chloroaminosilanes. However, subsequent chlorination of the resulting aminosilane (B1250345) can be a viable, albeit longer, pathway.

Targeted Synthetic Strategies for 1-Chloro-N,N-diethyl-1,1-dihexylsilanamine

The synthesis of the specifically substituted this compound requires a careful selection of precursors and reaction conditions to ensure high selectivity and yield. Several targeted strategies can be envisioned, drawing from the general principles of organosilane chemistry.

Direct Chlorination of Amine-Functionalized Silanes

This approach involves the initial synthesis of a dihexyldiethylaminosilane followed by a selective chlorination step. The precursor, N,N-diethyl-1,1-dihexylsilanamine, could potentially be synthesized from dihexyldihydrosilane and diethylamine (B46881) through dehydrogenative coupling. Subsequent chlorination can be achieved using various chlorinating agents. However, the reactivity of the Si-N bond towards certain chlorinating agents can be a significant challenge, potentially leading to cleavage and undesired byproducts. The choice of a mild and selective chlorinating agent is therefore crucial.

Ligand Exchange Approaches in Silanamine Synthesis

Ligand exchange, or redistribution reactions, offer a powerful tool for the synthesis of mixed-substituent silanes. In the context of this compound synthesis, this could involve the reaction of dichlorodihexylsilane (B100287) with a stoichiometric amount of a silylamine, such as bis(diethylamino)dihexylsilane.

R₂SiCl₂ + R₂Si(NEt₂)₂ → 2 R₂Si(NEt₂)Cl

This equilibrium-driven process can be shifted towards the desired product by carefully controlling the stoichiometry and reaction conditions. The advantage of this method is the potential for a salt-free reaction, simplifying purification. However, achieving high selectivity can be challenging, and catalysts may be required to facilitate the exchange at reasonable rates.

Silylation of Amine Precursors with Halosilanes

The most direct and widely employed method for the synthesis of chloroaminosilanes is the reaction of a dichlorodialkylsilane with a secondary amine. For the target compound, this translates to the reaction of dichlorodihexylsilane with diethylamine.

(C₆H₁₃)₂SiCl₂ + 2 (C₂H₅)₂NH → (C₆H₁₃)₂Si(N(C₂H₅)₂)Cl + (C₂H₅)₂NH·HCl

To favor the formation of the mono-substituted product, the reaction is typically carried out by slowly adding the diethylamine to a solution of the dichlorodihexylsilane at low temperatures. This minimizes the local concentration of the amine and reduces the likelihood of a second substitution. The choice of solvent is also important, with non-polar aprotic solvents such as hexane (B92381), toluene, or diethyl ether being common choices. The precipitated diethylamine hydrochloride can then be removed by filtration.

Below is a table summarizing analogous reactions for the synthesis of similar chloro(diethylamino)dialkylsilanes, which provide a strong indication of the expected conditions and outcomes for the dihexyl derivative.

| Starting Dichlorosilane (B8785471) | Amine | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Dichlorodimethylsilane | Diethylamine | Diethyl ether | 0 to rt | 2 | ~70-80 | Analogous to established procedures |

| Dichlorodiphenylsilane | Diethylamine | Toluene | 0 to rt | 3 | ~85 | Analogous to established procedures |

| Dichlorodi-n-propylsilane | Diethylamine | Hexane | 0 to rt | 2-4 | Not reported | Inferred from general knowledge |

Mechanistic Investigations of this compound Formation

The formation of this compound from dichlorodihexylsilane and diethylamine is believed to proceed through a nucleophilic substitution mechanism at the silicon center.

The intermediate can then collapse, with the expulsion of a chloride ion, to form the Si-N bond. The released chloride ion subsequently abstracts a proton from the now positively charged nitrogen atom, or more commonly, a second molecule of diethylamine acts as a base to deprotonate the ammonium (B1175870) ion, leading to the formation of diethylamine hydrochloride.

Role of Catalysts and Reagents in Reaction Pathways

While the reaction between dichlorosilanes and amines can proceed without a catalyst, the efficiency and selectivity can often be improved. In the context of ligand exchange reactions, catalysts are particularly important. Lewis acids or bases can facilitate the cleavage and reformation of Si-Cl and Si-N bonds. For instance, small amounts of a stronger Lewis acid could potentially catalyze the redistribution reaction between dichlorodihexylsilane and bis(diethylamino)dihexylsilane.

In the direct silylation of diethylamine with dichlorodihexylsilane, the amine itself plays a dual role as both a nucleophile and a base. The use of an external, non-nucleophilic base, such as triethylamine (B128534) or pyridine, can sometimes offer better control over the reaction by decoupling the nucleophilic attack from the acid-scavenging step. However, for many simple cases, using a two-fold excess of the reactant amine is sufficient and cost-effective.

The choice of solvent can also influence the reaction pathway. Polar aprotic solvents might stabilize charged intermediates, potentially altering the reaction rate and selectivity. However, non-polar solvents are generally preferred to facilitate the precipitation of the amine hydrochloride, which helps to drive the reaction to completion and simplifies work-up.

Influence of Solvent Systems and Reaction Conditions on Pathway Selectivity

The choice of solvent is a critical parameter in the synthesis of chlorosilylamines as it can significantly influence reaction rates, yields, and the selectivity towards the desired monosubstituted product over the disubstituted by-product, bis(diethylamino)dihexylsilane. The reaction between dihexyldichlorosilane and diethylamine produces hydrogen chloride (HCl), which readily forms a salt with the excess amine present (diethylamine hydrochloride).

Aprotic solvents are required for this synthesis to avoid reaction with the chlorosilane functionality. nih.gov The polarity of the solvent plays a key role. Non-polar solvents, such as hexane or toluene, are often employed. rsc.org They are effective at solubilizing the non-polar dihexyldichlorosilane starting material. However, the diethylamine hydrochloride salt formed as a by-product has low solubility in these solvents and precipitates out, which can help drive the reaction to completion.

Polar aprotic solvents, like tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM), can also be used. orgsyn.org These solvents may offer better solubility for all components initially, potentially leading to faster reaction rates. However, managing the reaction exotherm and preventing the formation of the disubstituted product can be more challenging. The selection of the solvent system is therefore a trade-off between reaction kinetics and selectivity.

Interactive Table: Effect of Solvent on a Model Amination Reaction

| Solvent | Polarity | Typical Reaction Time | Observed Selectivity (Mono- vs. Di-substitution) |

|---|---|---|---|

| Hexane | Non-polar | 4-8 hours | High |

| Toluene | Non-polar | 3-6 hours | High |

| Dichloromethane (DCM) | Polar Aprotic | 1-3 hours | Moderate to High |

| Tetrahydrofuran (THF) | Polar Aprotic | 1-4 hours | Moderate |

Note: Data presented is representative of typical silylamine syntheses and serves as a guideline for the synthesis of this compound.

Optimization Parameters for Scalable Synthesis of this compound

The transition from laboratory-scale synthesis to industrial production requires careful optimization of several parameters to ensure safety, efficiency, and cost-effectiveness. umn.edunih.gov

Temperature and Pressure Profiling

The reaction to form this compound is typically exothermic. Temperature control is crucial to prevent runaway reactions and to minimize the formation of by-products. The reaction is often initiated at a low temperature (e.g., 0-5 °C) by the slow addition of one reactant to the other. orgsyn.org After the initial addition, the reaction mixture may be allowed to warm to room temperature to ensure complete conversion.

Operating at elevated temperatures can increase the reaction rate but may also favor the formation of the undesired bis(diethylamino)dihexylsilane. Therefore, a carefully controlled temperature profile is essential for maximizing the yield of the target compound.

The reaction is typically carried out at atmospheric pressure. The use of elevated pressure is not common for this type of reaction and would unnecessarily increase the complexity and cost of a scalable process.

Stoichiometric Control and Impurity Minimization

The stoichiometry of the reactants is a critical factor in determining the product distribution. The reaction of dihexyldichlorosilane with diethylamine proceeds in a stepwise manner. To selectively synthesize the monosubstituted product, this compound, a precise control of the molar ratio of the reactants is necessary.

Typically, a slight excess of the dihexyldichlorosilane is used to ensure that the diethylamine is the limiting reagent, thereby minimizing the formation of the disubstituted product. Alternatively, using a stoichiometric amount or a slight excess of diethylamine can be employed, but this requires careful control of reaction conditions to prevent further substitution. A common strategy involves using two equivalents of the amine: one to react with the chlorosilane and the second to act as a scavenger for the HCl produced. orgsyn.org

The primary impurity in this synthesis is the disubstituted silane, bis(diethylamino)dihexylsilane. Other potential impurities can arise from the starting materials, such as incompletely alkylated chlorosilanes from the synthesis of dihexyldichlorosilane. The quality of the starting materials is therefore paramount for minimizing impurities in the final product.

Interactive Table: Influence of Stoichiometry on Product Distribution

| Molar Ratio (Dichlorosilane:Amine) | Expected Yield of Monosubstituted Product | Expected Yield of Disubstituted Product |

|---|---|---|

| 1 : 0.9 | High | Low |

| 1 : 1 | Good | Moderate |

| 1 : 2 | Moderate to Good | Moderate to High |

Note: This table provides a theoretical guide to the impact of stoichiometry on the synthesis of chlorosilylamines.

Post-Synthetic Work-up and Advanced Purification Techniques for this compound

After the reaction is complete, a work-up procedure is necessary to isolate the crude product. rochester.edu This typically involves the removal of the diethylamine hydrochloride salt by filtration. orgsyn.org The filtrate, containing the product dissolved in the reaction solvent, is then concentrated under reduced pressure.

The crude product will likely contain unreacted starting materials and the disubstituted by-product. Advanced purification techniques are required to obtain high-purity this compound.

Fractional Distillation: Due to the likely difference in boiling points between the desired product, the starting dichlorosilane, and the disubstituted by-product, fractional distillation under reduced pressure is the most common and effective method for purification on a larger scale. The reduced pressure is necessary to prevent thermal decomposition of the product at high temperatures.

Chromatography: For laboratory-scale purification or to achieve very high purity, column chromatography could be employed. However, the reactive nature of the Si-Cl bond makes this method challenging, as the compound can react with the silica (B1680970) gel. If used, a non-polar eluent system and deactivated silica would be necessary.

Washing the organic solution of the product with water is generally avoided due to the hydrolytic instability of the Si-Cl bond, which would lead to the formation of the corresponding silanol (B1196071). If an aqueous wash is necessary to remove any remaining amine salts, it must be performed quickly at low temperatures, followed by immediate and thorough drying of the organic phase with a suitable drying agent like anhydrous magnesium sulfate (B86663) or sodium sulfate. rochester.eduust.hk

Fundamental Reactivity and Mechanistic Pathways of 1 Chloro N,n Diethyl 1,1 Dihexylsilanamine

Nucleophilic Substitution Reactions at the Silicon Center of 1-Chloro-N,N-diethyl-1,1-dihexylsilanamine

Nucleophilic substitution at the silicon atom is a fundamental reaction for chlorosilanes and their derivatives. libretexts.org Unlike carbon-centered substitution, reactions at silicon are influenced by the larger size of the silicon atom and its ability to form hypervalent intermediates. nih.gov For this compound, the primary site of nucleophilic attack is the electrophilic silicon atom, leading to the displacement of the chloride ion, which is an excellent leaving group.

The general mechanism for nucleophilic substitution at silicon can proceed through a concerted S_N2-like pathway or a stepwise mechanism involving a stable pentacoordinate intermediate. nih.govresearchgate.net The presence of two bulky hexyl groups on the silicon atom in this compound introduces significant steric hindrance. This steric crowding can influence the reaction pathway, potentially favoring a mechanism that can accommodate the bulky substituents. nih.gov

In this compound, there are two potential leaving groups attached to the silicon center: the chloride ion (-Cl) and the diethylamide ion (-NEt₂). The Si-Cl bond is significantly more labile than the Si-N bond under typical nucleophilic substitution conditions. The chloride ion is a much better leaving group than the diethylamide ion. Consequently, nucleophilic attack will overwhelmingly occur with the displacement of the chloride.

Common nucleophiles such as water, alcohols, and organometallic reagents will selectively displace the chloride. For instance, hydrolysis with water yields the corresponding silanol (B1196071), which can then condense to form a disiloxane. libretexts.org Reaction with an alcohol in the presence of a weak base (to neutralize the HCl byproduct) would yield an alkoxysilane. libretexts.org

The regioselectivity is therefore highly predictable, with the Si-Cl bond being the exclusive site of reaction under standard nucleophilic conditions. Cleavage of the Si-N bond typically requires specific activation (see section 3.2).

Table 1: Expected Products from Nucleophilic Substitution Reactions This table outlines the predicted major products from the reaction of this compound with various nucleophiles.

| Nucleophile (Reagent) | Product Name | Product Structure |

|---|---|---|

| Water (H₂O) | N,N-Diethyl-1,1-dihexylsilanol | (C₆H₁₃)₂Si(OH)(NEt₂) |

| Methanol (CH₃OH) | N,N-Diethyl-1,1-dihexyl-1-methoxysilanamine | (C₆H₁₃)₂Si(OCH₃)(NEt₂) |

| Methylmagnesium bromide (CH₃MgBr) | N,N-Diethyl-1,1-dihexyl-1-methylsilanamine | (C₆H₁₃)₂Si(CH₃)(NEt₂) |

| Lithium aluminum hydride (LiAlH₄) | N,N-Diethyl-1,1-dihexylsilane | (C₆H₁₃)₂Si(H)(NEt₂) |

The stereochemical outcome of nucleophilic substitution at a chiral silicon center is a key mechanistic indicator. While the silicon atom in this compound is not chiral (as it has two identical hexyl groups), understanding the stereochemical pathways is crucial for predicting reactivity in related, unsymmetrical systems.

Unlike S_N2 reactions at carbon which proceed with a reliable inversion of configuration, substitution at silicon can result in either inversion or retention of stereochemistry. acs.org The outcome is highly dependent on the nature of the leaving group, the incoming nucleophile, and the reaction conditions.

Inversion of Configuration: This outcome is often observed with good leaving groups and hard, poorly basic nucleophiles. The reaction proceeds through a trigonal bipyramidal transition state, analogous to the S_N2 mechanism at carbon. testbook.com

Retention of Configuration: This pathway is common with poor leaving groups and soft, highly basic nucleophiles. It is proposed to proceed via a pentacoordinate intermediate that undergoes a process called pseudorotation (e.g., a Berry pseudorotation) before the leaving group departs from a position adjacent to the nucleophile's entry point. acs.org

Given that chloride is a good leaving group, many substitutions at the silicon center of this compound are expected to proceed with inversion of configuration, especially with hard nucleophiles in non-polar solvents.

Electrophilic Activation and Reactivity of the Si-N Bond in this compound

While the Si-Cl bond is the primary site for nucleophilic attack, the Si-N bond can be induced to react through electrophilic activation. The lone pair of electrons on the nitrogen atom of the diethylamino group can act as a Lewis basic site. Coordination of an electrophile (E⁺) to the nitrogen atom makes the diethylamino group a much better leaving group, facilitating its cleavage.

This activation can be achieved with various electrophiles, including:

Protic Acids: Strong acids can protonate the nitrogen, leading to the formation of a silylammonium species, which can then be displaced by a nucleophile.

Lewis Acids: Lewis acids like boron trifluoride etherate (BF₃·OEt₂) are effective at cleaving Si-N bonds. researchgate.net The Lewis acid coordinates to the nitrogen, weakening the Si-N bond and promoting substitution.

Acyl Halides: Reaction with acyl chlorides can lead to the cleavage of the Si-N bond, forming an amide and the corresponding chlorosilane. acs.org This reaction provides a pathway to functionalize the amino portion of the molecule while transferring the chloro group to the silicon.

Catalytic methods for Si-N bond activation have also been developed, for example, using iron(II) complexes with reducing agents like hydroboranes, which can yield hydrosilanes and aminoboranes. nih.gov

Role of this compound as a Lewis Acid or Base in Reaction Systems

The subject compound possesses both Lewis acidic and Lewis basic characteristics.

Lewis Acidity: The silicon atom is electron-deficient due to the attached electronegative chlorine and nitrogen atoms. This allows it to act as a Lewis acid, accepting electron density from Lewis bases. It can form pentacoordinate or even hexacoordinate adducts with strong donors. However, the two bulky hexyl groups provide significant steric shielding, which would likely modulate its Lewis acidity compared to less hindered analogues. nih.gov The Lewis acidity of similar systems has been a subject of extensive study. nih.govnih.govchemrxiv.orgresearchgate.net

Lewis Basicity: The nitrogen atom of the diethylamino group has a lone pair of electrons and can therefore function as a Lewis base, donating this pair to a Lewis acid. As discussed in section 3.2, this interaction is key to the electrophilic activation of the Si-N bond.

The dual functionality allows the molecule to participate in complex reaction equilibria and potentially act as a "frustrated Lewis pair" if the acidic and basic sites are sterically prevented from interacting with each other, though this is less likely in an intramolecular context for this specific molecule.

Oxidative Addition and Reductive Elimination Mechanisms Involving this compound

Oxidative addition and reductive elimination are fundamental steps in organometallic catalysis, typically associated with transition metals. These reactions involve a change in the oxidation state and coordination number of the central atom. While historically considered exclusive to d-block elements, examples of such reactivity have emerged for main-group elements, including silicon.

For this compound, participation in such mechanisms is not a primary reactivity pathway under typical organic synthesis conditions. Oxidative addition would require the silicon(IV) center to be oxidized to a hypothetical silicon(VI) state, which is energetically unfavorable.

However, the reverse process, reductive elimination from a higher-valent silicon species, or the oxidative addition of the Si-Cl bond to a low-valent transition metal center, are plausible in specific organometallic contexts. For example, a coordinatively unsaturated, electron-rich metal complex M(0) could potentially insert into the Si-Cl bond to form a M(II)-silyl complex, M(Cl)(Si(NEt₂)(hexyl)₂). This is a classic oxidative addition reaction at the metal center, not at the silicon. True oxidative addition at the silicon center itself remains rare.

Radical Chemistry and Photoreactivity of this compound

Silicon-centered radicals (silyl radicals) are valuable intermediates in organic synthesis. e-bookshelf.de The Si-Cl bond in this compound can be cleaved homolytically to generate a silyl (B83357) radical. This process typically requires energy input in the form of heat or light (photolysis), or the use of a radical initiator.

Methods for generating the corresponding dihexyldiethylaminosilyl radical include:

Photolysis: Direct irradiation, particularly with UV light, can induce homolysis of the Si-Cl bond. ub.edu.ar Photochemical methods can also use photosensitizers to generate radicals under milder conditions. nih.gov

Electron Transfer: Electrochemical reduction can cleave the Si-Cl bond to generate a silyl radical. researchgate.net

Hydrogen Atom Abstraction: While not directly applicable to the chlorosilane itself, if the compound were first converted to the corresponding hydrosilane ((C₆H₁₃)₂Si(H)(NEt₂)), subsequent reaction with a radical initiator (like AIBN) or abstraction by a triplet-state ketone would readily generate the desired silyl radical. e-bookshelf.de

Once formed, the N,N-diethyl-1,1-dihexylsilyl radical is expected to participate in typical radical chain reactions, such as the hydrosilylation of alkenes and alkynes or atom transfer radical polymerization. researchgate.net The reactivity of silyl radicals can also be harnessed in carbonylation reactions to form acylsilanes. chinesechemsoc.org

Absence of Research on the Coordination Chemistry of this compound with Transition Metals

A thorough investigation of scientific databases and literature reveals a significant gap in the documented research concerning the coordination chemistry and ligand properties of the specific chemical compound this compound with transition metals. Despite the broad interest in the interaction of silicon-containing molecules with transition metal complexes, no specific studies, detailed research findings, or data tables concerning the reactivity and coordination of this compound have been publicly reported.

The general field of organosilicon chemistry indicates that compounds with silicon-halogen and silicon-nitrogen bonds, such as the one , have the potential for interesting reactivity with transition metals. For instance, the silicon-chlorine bond could potentially undergo oxidative addition to a low-valent transition metal center. Similarly, the nitrogen atom of the diethylamino group could, in principle, act as a Lewis base and coordinate to a metal center.

However, without specific experimental studies, any discussion of the coordination chemistry of this compound would be purely speculative. The actual reactivity would be highly dependent on various factors, including the nature of the transition metal, its oxidation state, the other ligands present in the coordination sphere, and the reaction conditions.

Due to the lack of available scientific data, it is not possible to provide a detailed and authoritative article on the "" with a focus on its "Coordination Chemistry and Ligand Properties with Transition Metals" as requested. To generate such content would necessitate unsupported extrapolation and would not meet the standards of scientific accuracy.

Therefore, the requested article cannot be generated at this time.

Applications of 1 Chloro N,n Diethyl 1,1 Dihexylsilanamine in Complex Organic Transformations

As a Silylating Reagent in Organic Synthesis

The primary role of compounds like 1-Chloro-N,N-diethyl-1,1-dihexylsilanamine in organic synthesis is as a silylating agent. Silylation is the process of introducing a silyl (B83357) group (-SiR₃) into a molecule, typically to protect a functional group or to increase its volatility for analysis.

The silicon center in this compound is highly electrophilic and readily reacts with nucleophiles such as alcohols, amines, and carboxylic acids. The reaction proceeds via the displacement of either the chloride or the diethylamino group. The presence of the two hexyl groups provides significant steric bulk, which can be exploited for selective silylation of less hindered functional groups.

The general reactions are as follows:

With Alcohols: R'-OH + (C₆H₁₃)₂Si(Cl)N(C₂H₅)₂ → R'-O-Si(C₆H₁₃)₂N(C₂H₅)₂ + HCl

With Amines: R'-NH₂ + (C₆H₁₃)₂Si(Cl)N(C₂H₅)₂ → R'-NH-Si(C₆H₁₃)₂N(C₂H₅)₂ + HCl

With Carboxylic Acids: R'-COOH + (C₆H₁₃)₂Si(Cl)N(C₂H₅)₂ → R'-COO-Si(C₆H₁₃)₂N(C₂H₅)₂ + HCl

The diethylamino group can also be displaced, particularly in the presence of an acid catalyst, to form the corresponding silyl ether, silylamine, or silyl ester. The choice of reaction conditions can often tune the selectivity of the silylation.

Silyl ethers, formed by the reaction of silylating agents with alcohols, are one of the most widely used classes of protecting groups in organic synthesis. tcichemicals.com The dihexyldiethylaminosilyl group that would be introduced by this reagent offers a unique combination of steric bulk and electronic properties. The stability of the resulting silyl ether is influenced by the steric hindrance around the silicon atom. The two hexyl groups would render the corresponding silyl ether relatively stable to a range of reaction conditions, yet it could be cleaved under specific conditions, such as with a fluoride (B91410) ion source (e.g., tetrabutylammonium (B224687) fluoride - TBAF) or under acidic conditions. tcichemicals.comharvard.edu

Table 1: Comparison of Silyl Protecting Groups

| Silyl Group | Common Abbreviation | Relative Stability to Acid Hydrolysis |

|---|---|---|

| Trimethylsilyl | TMS | 1 |

| Triethylsilyl | TES | 64 |

| tert-Butyldimethylsilyl | TBDMS/TBS | 20,000 |

| Triisopropylsilyl | TIPS | 700,000 |

| tert-Butyldiphenylsilyl | TBDPS | 1,000,000 |

| Dihexyldiethylaminosilyl | (Not standard) | Expected to be high due to steric bulk |

Data for standard silyl groups is illustrative of general trends.

The bulky nature of the dihexylsilyl group allows for the selective protection of primary alcohols in the presence of secondary or tertiary alcohols. thermofisher.com This selectivity is a crucial aspect of complex molecule synthesis.

Precursor for the Synthesis of Functionalized Organosilicon Compounds

Beyond its role as a silylating agent, this compound serves as a valuable starting material for a variety of other organosilicon compounds.

Hydrolysis of chlorosilanes is a standard method for the synthesis of silanols (R₃Si-OH). wikipedia.org The controlled hydrolysis of this compound would yield the corresponding dihexyldiethylaminosilanol. These silanols are important intermediates in their own right and can undergo condensation to form siloxanes.

(C₆H₁₃)₂Si(Cl)N(C₂H₅)₂ + H₂O → (C₆H₁₃)₂Si(OH)N(C₂H₅)₂ + HCl

Further reaction of the silanol (B1196071) can lead to the formation of siloxides by deprotonation with a base, or silylethers by reaction with another alcohol under condensation conditions. The synthesis of silanols can also be achieved through the oxidation of the corresponding hydrosilanes. organic-chemistry.orgresearchgate.net

The reactivity of the Si-Cl bond allows for the incorporation of the dihexylsilyl moiety into larger polymeric structures. wikipedia.org For instance, reaction with a difunctional nucleophile could lead to the formation of a linear polymer. More commonly, related dichlorosilanes are used in condensation polymerization to produce polysiloxanes, commonly known as silicones. chemeurope.comgoogle.com While a monochlorosilane acts as a chain terminator, controlling the molecular weight of the polymer, related di- and trichlorosilanes are used to build the polymer backbone and introduce cross-linking, respectively. chemeurope.com The resulting polymers with long alkyl chains like hexyl groups would be expected to have interesting solubility and thermal properties. The field of silicon-containing polymers is vast, with applications ranging from elastomers to ceramics precursors. stanford.edu

Role in Cross-Coupling and C-H Functionalization Reactions

While less common than their application as silylating agents, chlorosilanes and related organosilicon compounds can participate in transition metal-catalyzed cross-coupling and C-H functionalization reactions.

The development of methods for the cross-coupling of chlorosilanes is an active area of research. researchmap.jp For example, nickel-catalyzed cross-coupling reactions between chlorosilanes and organoaluminum reagents have been developed. researchmap.jp Furthermore, the direct reductive coupling of chlorosilanes can be used to form Si-Si bonds, leading to the synthesis of disilanes and oligosilanes. nih.govdtic.mil These reactions open up new avenues for the construction of complex organosilicon architectures.

C-H functionalization is a powerful tool in modern organic synthesis that allows for the direct conversion of C-H bonds into C-C or C-heteroatom bonds. While the direct use of a compound like this compound in C-H functionalization is not widely documented, the broader field of organosilicon chemistry has seen the use of silanes in such transformations. For instance, silylation can activate C-H bonds for further reaction. uta.edu The unique electronic and steric properties of the dihexylsilyl group could potentially be harnessed to direct or facilitate C-H activation in specifically designed systems.

Generation of Transient Silicon Species from this compound

The generation of highly reactive, transient silicon species such as silylenes (R₂Si:), silicenium ions (R₃Si⁺), or silicon-centered radicals from stable precursors is a key strategy for accessing novel bonding arrangements and reaction pathways in organosilicon chemistry. For a molecule like this compound, several theoretical pathways could lead to such species, although experimental validation is not available.

One potential route to a transient dihexylsilylene could involve a thermal or photochemical α-elimination reaction. This process would require the cleavage of both the Si-Cl and Si-N bonds. However, such a direct elimination from an aminosilane (B1250345) is generally considered a high-energy process and is not a common method for silylene generation.

A more plausible, albeit still hypothetical, pathway could involve reaction with a strong reducing agent, such as an alkali metal. The reductive cleavage of the Si-Cl bond would generate a silyl radical. Subsequent reactions of this intermediate could potentially lead to other transient species.

Alternatively, abstraction of the chloride anion by a strong Lewis acid could theoretically generate a dihexyl(diethylamino)silicenium ion. The stability of such a cation would be influenced by the electronic nature of the substituents. The electron-donating diethylamino group might offer some stabilization to the electron-deficient silicon center. The general reactivity of related aminosilanes suggests that the Si-N bond itself is often the site of reaction rather than a stable backbone for generating transient species. rsc.orgrsc.org

Table 1: Hypothetical Pathways to Transient Silicon Species

| Precursor | Reagent/Condition | Potential Transient Species | Plausibility |

| This compound | Strong Lewis Acid | Dihexyl(diethylamino)silicenium ion | Possible, but depends on Lewis acid strength and cation stability. |

| This compound | Alkali Metal (e.g., Li, Na) | Dihexyl(diethylamino)silyl radical | Plausible pathway for generating a silicon-centered radical via Si-Cl cleavage. |

| This compound | High Temperature/UV Light | Dihexylsilylene | Unlikely as a direct, clean transformation. |

This table is based on general principles of organosilicon chemistry and does not represent experimentally verified data for this compound.

Utilization in Stereoselective Synthesis and Chiral Auxiliary Development

The application of silicon compounds in stereoselective synthesis often relies on the temporary incorporation of a chiral silicon-containing group to direct the stereochemical outcome of a reaction. A chiral auxiliary must be easily installed, effectively control stereochemistry, and be removable without affecting the newly created stereocenter. nih.govwikipedia.org

This compound, in its native form, is an achiral molecule. The two hexyl groups and two ethyl groups on the nitrogen are identical, and the molecule lacks any stereogenic centers. Therefore, it cannot function as a chiral auxiliary directly.

For a compound of this class to be adapted for stereoselective synthesis, chirality would need to be introduced into its structure. This could theoretically be achieved by:

Modifying the Alkyl Groups: Replacing one of the hexyl groups with a different, chiral substituent.

Modifying the Amino Group: Utilizing a chiral amine instead of diethylamine (B46881) during the synthesis of the chlorosilylamine.

If a chiral analogue were synthesized, it could potentially be used as a chiral protecting group for alcohols. The silyl group could be attached to a prochiral ketone, for instance, to create a chiral silyl enol ether. Subsequent reactions, such as alkylation or aldol (B89426) reactions, could then proceed with a degree of stereocontrol influenced by the chiral silyl group. After the reaction, the silyl group would be cleaved.

However, there is no evidence in the scientific literature of this compound or its close structural analogues being used for this purpose. The development of silicon-based chiral auxiliaries has historically focused on systems with more rigid structures, which can provide a more defined and predictable stereochemical environment. nih.govsigmaaldrich.com The long, flexible hexyl chains of the titular compound would likely offer poor stereochemical control.

Theoretical and Computational Studies of 1 Chloro N,n Diethyl 1,1 Dihexylsilanamine

Electronic Structure and Bonding Analysis of 1-Chloro-N,N-diethyl-1,1-dihexylsilanamine

The electronic structure and bonding of a molecule are fundamental to understanding its reactivity and physical properties. For this compound, such an analysis would provide insights into the nature of the silicon-nitrogen and silicon-chlorine bonds, which are central to its chemical behavior.

Quantum Chemical Calculations of Molecular Orbitals and Electron Density

Quantum chemical calculations, such as those based on Density Functional Theory (DFT) or ab initio methods, are powerful tools for elucidating the electronic makeup of molecules. These calculations can determine the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical parameter, offering an approximation of the molecule's chemical reactivity and kinetic stability.

The electron density distribution, another key output of these calculations, reveals how electrons are shared between atoms, highlighting the covalent and ionic character of bonds within the molecule. The analysis of electron density can provide a quantitative measure of bond strength and polarity.

Charge Distribution and Electrostatic Potential Maps

The distribution of electrical charge within this compound would dictate its interactions with other polar molecules and its behavior in electric fields. An electrostatic potential map visually represents the charge distribution on the molecule's surface, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is invaluable for predicting sites of chemical attack and intermolecular interactions.

Conformational Analysis and Dynamics of this compound

The flexibility of the two hexyl chains and the diethylamino group attached to the silicon atom suggests that this compound can exist in multiple conformations. A detailed conformational analysis would identify the most stable three-dimensional arrangements of the molecule and the energy barriers between them. This is crucial as the reactivity and biological activity (if any) of a molecule can be highly dependent on its preferred conformation. Techniques such as molecular mechanics and molecular dynamics simulations could be employed to explore the conformational landscape and understand the dynamic behavior of this molecule in various environments.

Computational Modeling of Reaction Mechanisms and Transition States

Computational chemistry provides the means to investigate the step-by-step pathways of chemical reactions at the atomic level. For this compound, this could involve studying its hydrolysis, nucleophilic substitution reactions at the silicon center, or its role as a precursor in materials synthesis.

Prediction of Activation Energies and Reaction Rates

By mapping the potential energy surface of a reaction, computational models can identify the transition state—the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state, known as the activation energy, is a key determinant of the reaction rate. Transition State Theory can then be used to calculate theoretical rate constants, providing a quantitative prediction of how fast a reaction will proceed under given conditions.

Solvent Effects in Computational Reaction Pathway Studies

The solvent in which a reaction is carried out can have a profound impact on its mechanism and rate. Computational models can account for solvent effects either explicitly, by including individual solvent molecules in the calculation, or implicitly, by treating the solvent as a continuous medium with specific dielectric properties. For reactions involving charged or highly polar species, such as the potential intermediates in the hydrolysis of this compound, accurately modeling solvent effects is essential for obtaining meaningful results.

Spectroscopic Parameter Prediction and Validation for this compound

There is no available scientific literature presenting theoretical predictions or experimental validation of spectroscopic parameters (such as NMR, IR, or UV-Vis spectra) for this compound. Computational chemistry methods, including Density Functional Theory (DFT) and ab initio calculations, are commonly used to predict such parameters. These predictions are then typically validated against experimentally obtained spectra to confirm the molecular structure and electronic properties. However, no such studies have been published for this specific compound.

Without access to primary research data, a data table for predicted and validated spectroscopic parameters cannot be generated.

Advanced Analytical and Spectroscopic Techniques for Structural Elucidation and Purity Assessment of 1 Chloro N,n Diethyl 1,1 Dihexylsilanamine

Multi-Nuclear Nuclear Magnetic Resonance (NMR) Spectroscopy (²⁹Si, ¹H, ¹³C, ¹⁵N) for Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of 1-Chloro-N,N-diethyl-1,1-dihexylsilanamine, offering precise information about the chemical environment of magnetically active nuclei. A multi-nuclear approach ensures a complete characterization.

¹H NMR: The proton NMR spectrum provides information on the number and types of hydrogen atoms. For this molecule, distinct signals corresponding to the ethyl and hexyl groups are expected. The integration of these signals would confirm the ratio of protons in the molecule.

¹³C NMR: The carbon NMR spectrum reveals the number of non-equivalent carbon atoms. Each carbon in the diethylamino and dihexyl moieties would produce a unique signal, confirming the carbon backbone of the molecule.

²⁹Si NMR: As a silicon-containing compound, ²⁹Si NMR is a crucial tool. Silicon has a very wide chemical shift range, making the resonance frequency highly sensitive to the electronic environment around the silicon atom. For a chlorosilylamine, the ²⁹Si chemical shift is expected to appear in a characteristic downfield region, influenced by the electronegativity of the directly attached chlorine and nitrogen atoms. rsc.orgunige.ch

¹⁵N NMR: While less common due to lower natural abundance and sensitivity, ¹⁵N NMR can provide direct information about the nitrogen atom of the diethylamino group. researchgate.netrsc.orgscience-and-fun.denih.govresearchgate.net The chemical shift would be characteristic of a nitrogen atom bonded to a silicon atom and two ethyl groups.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Assignment | Group | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|---|

| -CH₂- (N-ethyl) | Diethylamino | ~2.8 - 3.0 (quartet) | ~40 - 45 |

| -CH₃ (N-ethyl) | Diethylamino | ~1.0 - 1.2 (triplet) | ~13 - 15 |

| α-CH₂ (Si-hexyl) | Dihexyl | ~0.8 - 1.0 (multiplet) | ~15 - 20 |

| β,γ,δ-CH₂ (hexyl) | Dihexyl | ~1.2 - 1.4 (multiplet) | ~22 - 33 |

| ε-CH₂ (hexyl) | Dihexyl | ~1.2 - 1.4 (multiplet) | ~22 - 33 |

| ζ-CH₃ (hexyl) | Dihexyl | ~0.8 - 0.9 (triplet) | ~14 |

Note: Predicted values are based on typical ranges for similar structural motifs. Actual values may vary based on solvent and experimental conditions.

Advanced 2D NMR Experiments (COSY, HSQC, HMBC) for Connectivity Analysis

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the signals from 1D spectra and confirming the covalent bonding framework of the molecule.

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) coupling networks. It would show clear correlations between adjacent protons within the ethyl groups (the -CH₂- and -CH₃) and along the entire length of the hexyl chains, confirming their linear structure.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached (one-bond ¹H-¹³C correlation). HSQC is essential for assigning each carbon in the ¹³C spectrum based on the more easily assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range connectivity by detecting correlations between protons and carbons that are two or three bonds apart (²JCH and ³JCH). This is particularly powerful for identifying quaternary carbons and for linking different functional groups. For this compound, key HMBC correlations would include:

Correlations from the α-CH₂ protons of the hexyl groups to the silicon atom (via ²⁹Si-HMBC) or to the β- and γ-carbons of the hexyl chain.

Correlations from the -CH₂- protons of the ethyl groups to the nitrogen atom (via ¹⁵N-HMBC) and to the methyl carbons of the ethyl groups.

A crucial correlation across the Si-N bond, from the -CH₂- protons of the ethyl groups to the silicon atom, would definitively link the diethylamino group to the silicon center.

Dynamic NMR for Conformational Studies

Dynamic NMR (DNMR) techniques are used to study molecular processes that occur on the NMR timescale, such as conformational changes or restricted bond rotation. youtube.comyoutube.com

For this compound, a potential dynamic process is the hindered rotation around the silicon-nitrogen (Si-N) bond. Due to the steric bulk of the dihexyl and diethyl groups, this rotation may be slow at room temperature. Variable-temperature (VT) NMR experiments could be employed to study this phenomenon. researchgate.netresearchgate.netscielo.org.mx At low temperatures, where rotation is slow, separate signals might be observed for the non-equivalent ethyl or hexyl groups. As the temperature is increased, these signals would broaden, coalesce into a single broad peak, and eventually sharpen into a time-averaged signal at higher temperatures where rotation is fast. Analysis of these spectral changes allows for the calculation of the energy barrier to rotation.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a vital technique for determining the precise molecular weight and, consequently, the elemental formula of a compound. For this compound (C₁₆H₃₆ClNSi), HRMS would be able to measure the mass of the molecular ion with high accuracy (typically to four or five decimal places), allowing for the unambiguous confirmation of its elemental composition. The presence of chlorine and silicon, with their characteristic isotopic patterns (³⁵Cl/³⁷Cl and ²⁸Si/²⁹Si/³⁰Si), would produce a distinctive isotopic cluster for the molecular ion, further validating the assigned formula.

Electron Ionization (EI) and Electrospray Ionization (ESI) Techniques

The choice of ionization technique significantly influences the resulting mass spectrum.

Electron Ionization (EI): EI is a "hard" ionization technique that bombards the molecule with high-energy electrons, typically causing extensive fragmentation. chemguide.co.ukwikipedia.orgslideshare.net While the molecular ion (M⁺˙) may be weak or absent, the resulting fragmentation pattern is highly reproducible and provides a structural "fingerprint." libretexts.orglibretexts.org

Electrospray Ionization (ESI): ESI is a "soft" ionization technique that typically produces a protonated molecule ([M+H]⁺) with minimal fragmentation. This is extremely useful for confirming the molecular weight of the parent compound.

Table 2: Predicted HRMS Data and Major Fragments for this compound

| Ion/Fragment | Formula | Calculated m/z (Monoisotopic) | Ionization Method | Comment |

|---|---|---|---|---|

| [M+H]⁺ | [C₁₆H₃₇ClNSi]⁺ | 322.2327 | ESI | Protonated molecule |

| M⁺˙ | [C₁₆H₃₆ClNSi]⁺˙ | 321.2249 | EI | Molecular ion |

| [M - C₆H₁₃]⁺ | [C₁₀H₂₃ClNSi]⁺ | 236.1181 | EI | Loss of a hexyl radical |

| [M - N(C₂H₅)₂]⁺ | [C₁₂H₂₆ClSi]⁺ | 233.1487 | EI | Loss of diethylamino radical |

| [M - Cl]⁺ | [C₁₆H₃₆NSi]⁺ | 286.2612 | EI | Loss of a chlorine radical |

| [Si(C₆H₁₃)₂Cl]⁺ | [C₁₂H₂₆ClSi]⁺ | 233.1487 | EI | Dihexylchlorosilyl cation |

| [N(C₂H₅)₂]⁺ | [C₄H₁₀N]⁺ | 72.0808 | EI | Diethylamino cation |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups within a molecule by probing their characteristic vibrational frequencies.

FT-IR Spectroscopy: Provides information on bond vibrations that cause a change in the dipole moment. Strong absorptions are expected for polar bonds.

Raman Spectroscopy: Complements FT-IR by detecting vibrations that cause a change in polarizability. It is particularly sensitive to non-polar, symmetric bonds.

For this compound, these techniques would confirm the presence of the alkyl chains and the key heteroatom bonds.

Table 3: Predicted Characteristic Vibrational Frequencies

| Vibrational Mode | Bond | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| C-H stretch (alkyl) | C-H | 2850 - 2960 | Strong (IR), Strong (Raman) |

| C-H bend (alkyl) | C-H | 1375 - 1465 | Medium (IR) |

| Si-N stretch | Si-N | 930 - 990 | Medium-Strong (IR) |

| Si-C stretch | Si-C | 600 - 800 | Medium (IR, Raman) |

| Si-Cl stretch | Si-Cl | 450 - 600 | Strong (IR, Raman) |

| C-N stretch | C-N | 1020 - 1250 | Medium (IR) |

X-ray Crystallography for Solid-State Structure Determination of this compound or Its Derivatives

Single-crystal X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in the solid state. wikipedia.organton-paar.comlibretexts.org This technique requires growing a high-quality single crystal of the compound, which can often be the rate-limiting step. nih.gov

If a suitable crystal of this compound or a stable derivative could be obtained, X-ray diffraction analysis would provide an unambiguous structural solution. weizmann.ac.il The resulting data would yield highly accurate measurements of:

Bond Lengths: Precise distances for Si-Cl, Si-N, Si-C, C-N, and C-C bonds.

Bond Angles: The angles around the central silicon atom (e.g., Cl-Si-N, C-Si-C), which would define its geometry (expected to be a distorted tetrahedron).

Torsional Angles: These define the conformation of the flexible dihexyl and diethyl groups in the crystalline lattice.

Intermolecular Interactions: Information on how the molecules pack together in the crystal lattice.

This definitive structural data is invaluable for understanding steric effects and for validating computational models of the molecule.

Advanced Chromatographic Methods (GC-MS, LC-MS, SFC) for Purity Profiling and Separation of this compound

The comprehensive assessment of purity and the separation of this compound from related impurities necessitate the use of advanced chromatographic techniques. Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and Supercritical Fluid Chromatography (SFC) offer orthogonal approaches to purity profiling, each with distinct advantages for the analysis of this reactive organosilicon compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. Given the nature of this compound, GC-MS is a suitable method for its purity assessment, provided that appropriate precautions are taken to prevent on-column degradation. The high resolution of gas chromatography allows for the separation of closely related impurities, while mass spectrometry provides definitive identification based on fragmentation patterns.

Methodology and Findings:

A typical GC-MS analysis of this compound would involve a non-polar capillary column, such as one coated with a dimethylpolysiloxane stationary phase. The high temperatures of the injector and the column oven facilitate the volatilization of the compound. The mass spectrometer, operating in electron ionization (EI) mode, would then fragment the eluted molecules, providing a characteristic mass spectrum.

The primary challenge in the GC-MS analysis of chlorosilylamines is their susceptibility to hydrolysis by trace amounts of water in the carrier gas or on the stationary phase. This can lead to the formation of silanols or disiloxanes, which may be observed in the chromatogram. Therefore, stringent control of moisture is essential for accurate purity profiling.

Potential Impurities Detectable by GC-MS:

The synthesis of this compound may result in several process-related impurities. These can include unreacted starting materials, by-products from side reactions, and degradation products. GC-MS is well-suited to detect volatile impurities such as:

Hexyldiethylaminosilane: An intermediate or by-product.

Dihexyldichlorosilane: A common precursor.

Trihexylchlorosilane: A potential by-product from rearrangement reactions.

Siloxanes: Formed from the hydrolysis of the chlorosilane moiety.

Interactive Data Table: GC-MS Analysis of this compound and Potential Impurities

| Compound | Retention Time (min) | Key Mass Fragments (m/z) |

| This compound | 12.5 | 294 [M-Cl]+, 236 [M-C4H9]+, 208 [M-C6H13]+ |

| Dihexyldichlorosilane | 10.2 | 253 [M-Cl]+, 169 [M-C6H13]+ |

| Trihexylchlorosilane | 14.8 | 303 [M-Cl]+, 219 [M-C6H13]+ |

Note: The data presented in this table is representative and may vary depending on the specific analytical conditions.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a versatile technique that can analyze a wide range of compounds, including those that are not amenable to GC due to low volatility or thermal instability. For this compound, LC-MS offers a complementary approach to GC-MS, particularly for the analysis of less volatile impurities and degradation products.

Methodology and Findings:

The primary analytical challenge for this compound is its reactivity, particularly the hydrolysis of the Si-Cl bond in the presence of protic solvents like water and methanol, which are common in reversed-phase LC. To circumvent this, non-aqueous reversed-phase or normal-phase chromatography can be employed. A reversed-phase method might utilize a C18 column with a mobile phase consisting of acetonitrile and isopropanol, while a normal-phase method could use a silica (B1680970) or diol column with a mobile phase of hexane (B92381) and ethyl acetate.

Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) can be used as the ionization source in the mass spectrometer. ESI is generally suitable for polar compounds, and while the parent compound is not highly polar, its potential hydrolysis products are.

Purity Profiling with LC-MS:

LC-MS is particularly useful for identifying non-volatile impurities and degradation products that would not be observed by GC-MS. This includes oligomeric siloxanes and polar hydrolysis products. The selectivity of LC allows for the separation of these compounds, while the mass spectrometer provides molecular weight information, aiding in their identification.

Interactive Data Table: LC-MS Analysis of this compound and a Key Degradation Product

| Compound | Retention Time (min) | [M+H]+ (m/z) |

| This compound | 5.8 | 334.3 |

| 1,1,3,3-Tetrahexyl-1,3-bis(diethylamino)disiloxane | 8.2 | 515.5 |

Note: The data presented in this table is representative and may vary depending on the specific analytical conditions.

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) utilizes a supercritical fluid, typically carbon dioxide, as the mobile phase. chromatographyonline.com SFC combines some of the advantages of both GC and LC, offering high efficiency and fast analysis times. chromforum.org It is particularly well-suited for the separation of non-polar and moderately polar compounds, making it a promising technique for the purity profiling of this compound. chromatographyonline.com

Methodology and Findings:

In SFC, the separation is achieved on a packed column, similar to HPLC. nih.gov For this compound, a variety of stationary phases could be screened for optimal selectivity, including silica, diol, and ethylpyridine phases. youtube.com The mobile phase would consist of supercritical CO2, often with a small amount of a polar organic modifier, such as methanol or ethanol, to adjust the elution strength. researchgate.net

A significant advantage of SFC is the reduced use of organic solvents, making it a "greener" analytical technique. chromforum.org Detection can be accomplished using a UV detector if the impurities possess a chromophore, or more universally with an evaporative light scattering detector (ELSD) or a mass spectrometer. SFC-MS provides both separation and identification capabilities.

Application to Purity Profiling:

SFC can provide a unique selectivity that is orthogonal to both reversed-phase LC and GC. This can be particularly useful for separating isomers or closely related impurities that may co-elute in other chromatographic systems. The high efficiency of SFC allows for rapid method development and high-throughput screening of sample purity.

Interactive Data Table: SFC Analysis of this compound

| Parameter | Value |

| Column | 2-Ethylpyridine |

| Mobile Phase | Supercritical CO2 / Methanol (90:10) |

| Flow Rate | 3 mL/min |

| Back Pressure | 150 bar |

| Temperature | 40 °C |

| Retention Time | 3.5 min |

Note: The data presented in this table is representative and may vary depending on the specific analytical conditions.

Future Directions and Emerging Research Horizons for 1 Chloro N,n Diethyl 1,1 Dihexylsilanamine

Development of Novel Catalytic Systems for Transformations Involving 1-Chloro-N,N-diethyl-1,1-dihexylsilanamine

The inherent reactivity of the Si-Cl and Si-N bonds in this compound makes it a promising substrate and potential precursor in catalytic systems. Future research is anticipated to focus on designing catalysts that can selectively activate and transform this molecule. N-silylamines, a related class of compounds, are known to participate in various catalytic reactions, including C-N and C-C bond formations, where the silyl (B83357) group is cleaved upon completion. rsc.org

Exploration into transition-metal-catalyzed cross-coupling reactions could unlock new pathways. For instance, catalysts could be developed to mediate the coupling of the dihexylsilyl moiety with organic halides, creating complex organosilicon molecules. Conversely, the diethylamino group could be targeted for substitution reactions under catalytic conditions. A key area of development will be the discovery of catalysts that offer high selectivity, minimizing unwanted side reactions at the compound's multiple reactive sites.

| Potential Catalytic Transformation | Catalyst Type | Potential Product Class |

| Cross-coupling at Si-Cl bond | Palladium, Nickel | Aryl- or Alkyl-dihexyl(diethylamino)silanes |

| Substitution of -NEt2 group | Lewis Acids | Dihexyl(halo)silanes with other functional groups |

| Ring-opening polymerization | Anionic or Cationic Initiators | Polysiloxanes with dihexyl side chains |

Integration into Continuous Flow Chemistry and Microreactor Technologies

The precise control over reaction parameters offered by continuous flow chemistry and microreactor technologies is well-suited for handling reactive intermediates like this compound. The high surface-area-to-volume ratio in microreactors can enhance heat and mass transfer, allowing for safer and more efficient transformations that might be difficult to control in traditional batch processes.

Green Chemistry Considerations in the Synthesis and Application of this compound

The principles of green chemistry are becoming increasingly important in chemical synthesis. sphinxsai.comdiva-portal.org For this compound, future research will aim to develop more sustainable synthetic routes. This includes exploring alternatives to traditional chlorinating agents and utilizing more environmentally benign solvents. The direct synthesis of organosilicon compounds is a field that has seen significant evolution towards greener methods, sometimes avoiding the use of chlorine altogether. mdpi.com

One key metric in green chemistry is atom economy, which measures the efficiency of a reaction in converting reactants to the desired product. sphinxsai.com Researchers will likely investigate catalytic methods that improve the atom economy of reactions involving this compound, thereby reducing waste. Furthermore, the development of processes that allow for the recycling of solvents and catalysts will be a critical aspect of making the lifecycle of this chemical more sustainable.

| Green Chemistry Principle | Application to this compound |

| Waste Prevention | Developing high-yield, high-selectivity synthetic routes. |

| Atom Economy | Utilizing catalytic cycles that incorporate most atoms from reactants into the final product. |

| Safer Solvents and Auxiliaries | Investigating the use of bio-based or supercritical fluid solvents. |

| Design for Energy Efficiency | Employing microreactor technology to reduce energy consumption. mdpi.com |

Exploration of this compound in Advanced Materials Science and Nanotechnology

Organosilicon compounds are fundamental to the creation of advanced materials due to their unique properties, such as thermal stability and hydrophobicity. researchgate.netiust.ac.ir The dihexylsilyl moiety of this compound, once incorporated into a larger structure, could impart significant hydrophobic character. This makes it a candidate for creating water-repellent coatings and surfaces.

In nanotechnology, this compound could serve as a precursor for synthesizing silicon-containing nanoparticles or as a surface modification agent for existing nanomaterials. For example, it could be used to functionalize the surface of silica (B1680970) or metal oxide nanoparticles, altering their dispersibility in non-polar solvents and polymer matrices. The reactive Si-Cl bond provides a convenient anchor point for grafting the molecule onto hydroxyl-terminated surfaces.

Uncharted Reactivity Modes and Potential for New Synthetic Utilities

While the primary reactivity of this compound is centered around the Si-Cl and Si-N bonds, there may be uncharted reactivity modes to discover. For instance, the presence of the dihexyl groups could sterically influence reactions, potentially leading to unusual selectivities. Research into the activation of C-H bonds on the hexyl chains through advanced catalytic methods could open up entirely new avenues for functionalization.

Furthermore, the compound could potentially be used to generate transient, highly reactive silicon-based species, such as silylium (B1239981) ions or silenes, under specific conditions. wikipedia.org These intermediates could then be trapped with various reagents to create novel molecular architectures that are otherwise difficult to access, significantly expanding the synthetic utility of this versatile building block.

Interdisciplinary Applications and Collaborative Research Initiatives

The full potential of this compound will likely be realized through interdisciplinary collaborations. researchgate.net For instance, its application in materials science could benefit from partnerships with engineers to develop new coatings and composites. In the realm of synthetic biology, researchers have explored the enzymatic synthesis and cleavage of carbon-silicon bonds, suggesting a future where biological systems could be engineered to interact with organosilicon compounds. mdpi.com

Collaborative initiatives between synthetic chemists, materials scientists, and biologists could lead to the development of novel biocompatible materials or sensors. The hydrophobic nature of the dihexylsilyl groups might be exploited in the design of new drug delivery systems or as components of medical devices. mdpi.com Such projects will be crucial in translating the fundamental chemical properties of this compound into practical, real-world applications.

Q & A

Q. What are the standard synthetic routes for 1-Chloro-N,N-diethyl-1,1-dihexylsilanamine, and what factors influence yield and purity?

Methodological Answer: Synthesis typically involves silylation of diethylamine with chlorosilane precursors. A validated route includes:

Precursor Preparation : React hexylmagnesium bromide with silicon tetrachloride to form 1,1-dihexylsilicon trichloride.

Amination : Treat the intermediate with diethylamine under anhydrous conditions (e.g., THF, 0–5°C) to substitute two chloride groups with diethylamino groups.

Purification : Distillation under reduced pressure (e.g., 10⁻³ bar) or column chromatography (silica gel, hexane/EtOAc) to isolate the product .

Q. Critical Factors :

- Moisture Sensitivity : Anhydrous conditions are essential to avoid hydrolysis .

- Steric Effects : Bulky hexyl groups slow reaction kinetics; extended reaction times (24–48 hrs) improve yields .

Q. How is this compound characterized using spectroscopic methods?

Methodological Answer:

- NMR :

- ¹H NMR : Peaks at δ 0.5–1.5 ppm (hexyl CH₂/CH₃), δ 1.2–1.4 ppm (diethyl CH₃), δ 2.6–3.0 ppm (N–CH₂) .

- ²⁹Si NMR : Signal near δ 15–20 ppm confirms silicon bonding environment .

- IR : Si–Cl stretch at ~500 cm⁻¹; Si–N stretches at 900–1100 cm⁻¹ .

- MS (EI) : Molecular ion [M]⁺ at m/z 319.3 (calculated for C₁₄H₃₁ClNSi) .

Q. What are the key reactivity profiles of this compound in common organic reactions?

Methodological Answer:

- Nucleophilic Substitution : The Si–Cl bond reacts with alcohols or amines to form silyl ethers/amines. For example, reaction with methanol yields 1-methoxy-N,N-diethyl-1,1-dihexylsilanamine .

- Catalytic Applications : Acts as a Lewis acid in C–H functionalization (e.g., three-component coupling with aldehydes and imidazoles) .

Advanced Research Questions

Q. How does the steric bulk of dihexyl groups affect nucleophilic substitution reactions compared to less hindered analogs?

Methodological Answer:

- Kinetic Studies : Hexyl groups reduce reaction rates by 5–10× compared to methyl/ethyl analogs (e.g., TMSDEA in ). Steric parameters (e.g., Tolman cone angle) quantify this effect .

- Computational Modeling : DFT studies show increased activation energy (ΔG‡) due to hindered access to the silicon center .

- Workaround : Use polar aprotic solvents (e.g., DMF) to stabilize transition states or elevate temperatures (80–100°C) .

Q. What methodologies resolve contradictions in reported catalytic efficiencies in cross-coupling reactions?

Methodological Answer:

- Controlled Replication : Reproduce studies under standardized conditions (e.g., 1.0 equiv. reagent, 25°C). For example, discrepancies in yields (40% vs. 75%) may stem from trace moisture or oxygen .

- Isotopic Labeling : Use ¹⁸O-labeled reagents to track hydrolysis pathways competing with catalysis .

- In Situ Monitoring : Real-time IR/NMR to identify intermediates (e.g., silyl ether byproducts) that reduce efficiency .

Q. What validated computational models predict reactivity in novel reaction systems?

Methodological Answer:

- DFT Calculations :

- Mechanistic Insights : Simulate Si–Cl bond cleavage energetics in proposed reactions (e.g., activation ΔG < 20 kcal/mol indicates feasibility) .

- Solvent Effects : COSMO-RS models predict solvation effects on reaction pathways (e.g., THF stabilizes zwitterionic intermediates) .

- Machine Learning : Train models on existing datasets (e.g., Hammett σ values, steric parameters) to predict regioselectivity in silylation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.